- Process for the preparation of salmeterol xinafoate from 2-(bromoethyl)benzene, China, , ,
Cas no 89365-50-4 (Salmeterol)
Salmeterol structure
Product Name:Salmeterol
CAS 번호:89365-50-4
MF:C25H37NO4
메가와트:415.565587759018
CID:61259
PubChem ID:5152
Update Time:2025-09-27
Salmeterol 화학적 및 물리적 성질
이름 및 식별자
-
- Salmeterol
- 4-HYDROXY-A1-[[[6-(4-PHENYLBUTOXY)HEXYL]AMINO]METHYL]-1,3-BENZENEDIMETHANOL
- 2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino] ethyl]-phenol
- (+-)-4-hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-1,3-benzenedi
- 1,3-benzenedimethanol,4-hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl
- gr33343x
- SalmeterolXenofoate
- 4-Hydroxy-3-[hydroxymethyl]phenyl-N-[6-phenylbutoxyhexyl]ethanolamine
- Salmeterol See S090100
- 2-hydroxymethyl-4-{1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl}phenol
- SALMETEROL(SUBJECTTOPATENTFREE)
- SAMETEROL
- serevent (R)
- SalMeterol iMpurity
- Serevent
- Aeromax
- Astmerole
- Salmeterolum [Latin]
- GR 33343X
- SALMATEROL
- 2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol
- SN408D
- 2-(hydroxymethyl)-4-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)phenol
- Salmeterol-fluticasone propionate mixt.
- GIIZNNXWQWCKIB-UHFFFAOYSA-N
- (+-)-4-Hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-1,3-benzenedimethanol
- (+-)-4-Hydroxy-alpha'-(((6-(4-phenylbutoxy)hexyl)amino)methyl
- 1,3-Benzenedimethanol, 4-hydroxy-α1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-, (±)- (ZCI)
- 4-Hydroxy-α1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-1,3-benzenedimethanol (ACI)
- 2-Hydroxymethyl-4-[1-hydroxy-2-[6-(4-phenyl-butoxy)-hexylamino]-ethyl]-phenol
- DTXCID803571
- (+-)-salmeterol
- HY-14302
- Salmeterol?
- SR-01000076139-2
- Salmeterol (USAN/INN)
- GR 33343 X
- 89365-50-4
- ( inverted question mark) 4-Hydroxy-a1-[[[6-(4-phenylbutoxy)hexyl]amino]m-ethyl]-1,3-benzenedimethanol; GR 33343X
- NCGC00025247-01
- SMR000466295
- HMS3714N12
- BPBio1_001002
- MLS001424322
- BSPBio_000910
- 4-hydroxy-alpha1-
- (+/-)-4-hydroxy-alpha1-
- BRD-A01320529-104-11-9
- AB00513972-07
- HMS3412P13
- DB00938
- Salmeterolum
- BRD-A01320529-104-10-1
- SALMETEROL [INN]
- C07241
- SALMETEROL [HSDB]
- DB-226688
- Salmeterolum (Latin)
- HMS3886G10
- D05792
- CCG-205176
- NCGC00025247-02
- BRD-A01320529-001-05-9
- Salmeterol Xinafoate Impurity 1
- NC00444
- SR-01000076139
- 1-hydroxy-2-naphthoic acid;4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-methylol-phenol
- (+-)-4-Hydroxy-alpha'-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-m-xylene-alpha,alpha'-diol
- 3-Benzenedimethanol, 4-hydroxy-a1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-; 1,3-Benzenedimethanol, 4-hydroxy-a1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-, (+/-)-; GR 33343X; Salmeterol; GR 33343X
- (+-)-4-hydroxy-alpha(1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-m-xylene-alpha,alpha(1)-diol
- AB00513972
- Tox21_113584
- S 2692
- MLS000759000
- 4-(1-hydroxy-2-(6-(4-phenylbutoxy)hexylamino)ethyl)-2-(hydroxymethyl)phenol
- UNII-2I4BC502BT
- 1,3-Benzenedimethanol, 4-hydroxy-alpha1-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-, (+-)-
- SALMETEROL [MI]
- BCP04199
- 1,3-Benzenedimethanol, 4-hydroxy-.alpha.1-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-
- 2I4BC502BT
- BDBM25771
- CHEMBL1263
- HMS2052H13
- HMS2097N12
- SALMETEROL [WHO-DD]
- C77008
- SALMETEROL [USAN]
- SALMETEROL [VANDF]
- R03AC12
- CAS-89365-50-4
- 4-(1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]amino}ethyl)-2-(hydroxymethyl)phenol
- SR-01000076139-6
- CHEBI:9011
- Q424333
- MFCD00867037
- Salmeterol 100 microg/mL in Acetonitrile
- AS-56157
- SDCCGSBI-0633788.P001
- AKOS005561914
- NS00010340
- Q-101428
- 1ST1377
- HSDB 7315
- SCHEMBL4767
- GTPL559
- MRF-0000468
- 2-(Hydroxymethyl)-4-[(1R)-1-hydroxy-2-{[6-(4-phenylbutoxy)hexyl]a mino}ethyl]phenol
- BRD-A01320529-104-12-7
- EX-A4409
- 1,3-Benzenedimethanol, 4-hydroxy-alpha(sup 1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-, (+-)-
- Salmeterolxinafoate
- HMS3268K19
- Lopac0_001100
- GR-33343-X
- STK629186
- s5527
- CCG-101194
- HMS3394H13
- L000532
- CPD000466295
- Salmeterol [USAN:INN:BAN]
- EN300-18530979
- 1,3-Benzenedimethanol, 4-hydroxy-alpha(sup 1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl-, (+-)-
- NCGC00015938-03
- (RS)-4-hydroxy-alpha(1)-(((6-(4-phenylbutoxy)hexyl)amino)methyl)-1,3-benzenedimethanol
- CHEBI:64064
- Prestwick3_000945
- DTXSID6023571
- 2-(hydroxymethyl)-4-[1-hydroxy-2-({6-[(4-phenylbutyl)oxy]hexyl}amino)ethyl]phenol
- (rs)-salmeterol
- HMS2090E17
-
- MDL: MFCD00867037
- 인치: 1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2
- InChIKey: GIIZNNXWQWCKIB-UHFFFAOYSA-N
- 미소: OC1C(CO)=CC(C(CNCCCCCCOCCCCC2C=CC=CC=2)O)=CC=1
계산된 속성
- 정밀분자량: 415.27200
- 동위원소 질량: 415.272
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 4
- 수소 결합 수용체 수량: 5
- 중원자 수량: 30
- 회전 가능한 화학 키 수량: 16
- 복잡도: 403
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 1
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 3
- 소수점 매개변수 계산 참조값(XlogP): 3.9
- 토폴로지 분자 극성 표면적: 82
실험적 성질
- 색과 성상: 자신이 없다
- 밀도: 1.1±0.1 g/cm3
- 융해점: 75-77°C
- 비등점: 603°C at 760 mmHg
- 플래시 포인트: 318.5±31.5 °C
- 용해도: 生物体外In Vitro:DMSO溶解度≥ 100 mg/mL(240.63 mM)*"≥" means soluble可溶, but saturation unknown溶解度未知.
- PSA: 81.95000
- LogP: 4.49830
- 용해성: 메탄올에 용해되기 쉽고, 에탄올에 미용해\클로로포름 또는 이소프로필알코올에 용해되기 쉬우며, 물에 용해되기 어렵다
- 증기압: 0.0±1.8 mmHg at 25°C
Salmeterol 보안 정보
- 신호어:Warning
- 피해 선언: H315; H319; H335
- 경고성 성명: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 보안 지침: H303+H313+H333
- RTECS 번호:CZ6457000
- 저장 조건:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Salmeterol 세관 데이터
- 세관 번호:2922509090
- 세관 데이터:
?? ?? ??:
2922509090개요:
2922509090. 기타 아미노글리콜 페놀류\아미노산 페놀류와 기타 산소 함유 아미노화합물.부가가치세: 17.0%.?? ???:13.0%. ?? ??:AB。??? ??:6.5%. ????:30.0%
?? ??:
?? ??, ?? ??, 에탄올아민 및 그 소금의 색깔을 보고하고, 에탄올아민 및 그 소금류의 포장을 성명해야 한다
?? ??:
A.입국화물통관증
B.출국화물통관서류검사 검역 범주:
R, 수입 식품 위생 감독 검사
S. 수출 식품의 위생 감독 검사요약:
2922509090. 기타 아미노펜, 아미노펜 및 기타 산소 기능을 가진 아미노화합물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%
Salmeterol 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | S5527-5mg |
Salmeterol |
89365-50-4 | 99.9% | 5mg |
¥877.28 | 2023-09-15 | |
| S e l l e c k ZHONG GUO | S5527-25mg |
Salmeterol |
89365-50-4 | 99.9% | 25mg |
¥2375.27 | 2023-09-15 | |
| ChemScence | CS-2815-10mg |
Salmeterol |
89365-50-4 | 99.88% | 10mg |
$100.0 | 2022-04-26 | |
| ChemScence | CS-2815-50mg |
Salmeterol |
89365-50-4 | 99.88% | 50mg |
$350.0 | 2022-04-26 | |
| ChemScence | CS-2815-100mg |
Salmeterol |
89365-50-4 | 99.88% | 100mg |
$600.0 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S76810-50mg |
Salmeterol |
89365-50-4 | 50mg |
¥219.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S76810-250mg |
Salmeterol |
89365-50-4 | 250mg |
¥779.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S76810-1g |
Salmeterol |
89365-50-4 | 1g |
¥2399.0 | 2021-09-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MC559-10mg |
Salmeterol |
89365-50-4 | 98+% | 10mg |
1195CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MC559-50mg |
Salmeterol |
89365-50-4 | 98+% | 50mg |
4600CNY | 2021-05-08 |
Salmeterol 합성 방법
합성 방법 1
반응 조건
1.1 Solvents: Methyl ethyl ketone ; rt
참조
합성 방법 2
반응 조건
1.1 Solvents: Acetone ; 40 min, 30 °C
참조
- Preparation method of salmeterol xinafoate, China, , ,
합성 방법 3
반응 조건
1.1 Solvents: Ethanol ; rt
참조
- A new route for synthesis of salmeterol xinafoate, Xinan Shifan Daxue Xuebao, 2009, 34(4), 85-88
합성 방법 4
반응 조건
1.1 Reagents: Acetic acid Solvents: Water ; 3 h, 70 °C
1.2 Solvents: Ethyl acetate ; 16 h, rt
1.2 Solvents: Ethyl acetate ; 16 h, rt
참조
- Preparation of deuterium substituted ethanolamines as adrenergic modulators for disease treatment, United States, , ,
합성 방법 5
반응 조건
참조
- Utility of Von Pechman synthesis of coumarin reaction for development of spectrofluorimetric method for quantitation of salmeterol xinafoate in pharmaceutical preparations and human plasma, Luminescence, 2018, 33(5), 913-918
합성 방법 6
반응 조건
참조
- An improved process for the preparation of salmeterol xinafoate, India, , ,
합성 방법 7
반응 조건
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ; rt; 1 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
참조
- Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanism, Organic & Biomolecular Chemistry, 2020, 18(47), 9675-9688
합성 방법 8
반응 조건
1.1 Reagents: Formic acid Catalysts: Palladium Solvents: Methanol ; overnight, 35 °C
참조
- A new route for synthesis of salmeterol xinafoate, Xinan Shifan Daxue Xuebao, 2009, 34(4), 85-88
합성 방법 9
반응 조건
1.1 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Dimethylformamide ; 12 h, 80 °C
참조
- Study on the process for synthesis of salmeterol, Guangzhou Huagong, 2008, 36(4), 46-47
합성 방법 10
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, 2.06 MPa, rt
1.2 Reagents: Acetic acid Solvents: Methanol ; 48 h, 40 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Acetic acid Solvents: Methanol ; 48 h, 40 °C
1.3 Reagents: Sodium bicarbonate Solvents: Water
참조
- New synthetic route to salmeterol, Zhongguo Yaowu Huaxue Zazhi, 2009, 19(2), 123-125
합성 방법 11
반응 조건
1.1 Solvents: Ethanol ; 12 h, reflux; reflux → rt
1.2 Reagents: Sodium borohydride ; 24 h, rt
1.2 Reagents: Sodium borohydride ; 24 h, rt
참조
- The synthesis of salmeterol, Guangdong Huagong, 2009, 36(12),
합성 방법 12
반응 조건
1.1 Solvents: Acetone ; 3 - 4 h, 25 - 35 °C
참조
- Preparation of salmeterol and salts thereof, India, , ,
합성 방법 13
반응 조건
1.1 Solvents: Acetone ; 30 min, 45 °C; 45 °C → 25 °C; 1 h, 25 °C
1.2 Solvents: tert-Butyl methyl ether ; 25 °C → 10 °C; 2 h, 10 °C
1.2 Solvents: tert-Butyl methyl ether ; 25 °C → 10 °C; 2 h, 10 °C
참조
- Process for preparation of salmeterol, World Intellectual Property Organization, , ,
합성 방법 14
반응 조건
1.1 Solvents: Methanol ; 1 h, 30 °C; 30 °C → 22 °C; 2 h, 18 - 22 °C
참조
- Improved process for the preparation of salmeterol xinafoate, India, , ,
합성 방법 15
반응 조건
1.1 Solvents: Methanol ; 25 - 30 °C; 3 h, 0 °C
참조
- A method for preparing salmeterol hydroxynaphthoate, China, , ,
합성 방법 16
반응 조건
1.1 Solvents: Methanol , Ethyl acetate
참조
- Preparation of salmeterol xinafolate, Research Disclosure, 2006, 506,
합성 방법 17
반응 조건
1.1 Solvents: Isopropanol ; rt → 70 °C; 8 h, 70 °C
참조
- Synthesis route of salmeterol xinafoate, Huadong Shifan Daxue Xuebao, 2003, (3), 102-104
합성 방법 18
합성 방법 19
반응 조건
참조
- Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurity, Pharma Chemica, 2016, 8(8), 28-35
합성 방법 20
반응 조건
참조
- Process for the preparation of crystalline salmeterol and its xinafoate salt, World Intellectual Property Organization, , ,
합성 방법 21
합성 방법 22
반응 조건
참조
- Process for preparation of salmeterol xinafoate, World Intellectual Property Organization, , ,
합성 방법 23
반응 조건
참조
- Medicaments containing betamimetic drugs and a novel anticholinesterase drug for treating respiratory tract diseases, World Intellectual Property Organization, , ,
합성 방법 24
반응 조건
참조
- Phenethanolamine derivatives useful in the treatment of respiratory problems, Federal Republic of Germany, , ,
합성 방법 25
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 36 h, 58 psi, 45 °C
참조
- An Efficient and Practical Synthesis of Salmeterol, Organic Preparations and Procedures International, 2015, 47(2), 168-172
합성 방법 26
반응 조건
1.1 Reagents: Sodium carbonate Solvents: Dichloromethane , Water ; 10 min, pH 8 - 9, 25 - 35 °C
1.2 Reagents: Diisopropylethylamine ; 25 - 35 °C; 4 h, 25 - 35 °C
1.3 Reagents: Vitride Solvents: Toluene ; 35 °C → 5 °C; 1 h, 0 - 5 °C
1.4 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; 0 - 5 °C; 1 h, 25 - 35 °C
1.5 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 25 - 35 °C
1.2 Reagents: Diisopropylethylamine ; 25 - 35 °C; 4 h, 25 - 35 °C
1.3 Reagents: Vitride Solvents: Toluene ; 35 °C → 5 °C; 1 h, 0 - 5 °C
1.4 Reagents: Monopotassium monosodium tartrate tetrahydrate Solvents: Water ; 0 - 5 °C; 1 h, 25 - 35 °C
1.5 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 25 - 35 °C
참조
- Improved process for the preparation A Long-acting β2-adrenergic agonist (LABA) Salmeterol and identification, characterization and control of its potential process impurity, Pharma Chemica, 2016, 8(8), 28-35
합성 방법 27
반응 조건
1.1 Reagents: Sodium borohydride Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium carbonate Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: Sodium carbonate Solvents: Water
1.4 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
참조
- A new synthetic approach to salmeterol, Synthetic Communications, 1999, 29(12), 2155-2162
Salmeterol Raw materials
- Hexanal, 6-(4-phenylbutoxy)-
- 5-(2-Amino-1-hydroxyethyl)-salicylsaeure-methylester
- 6-(4-Phenylbutoxy)-1-hexanamine
- Salmeterol
- 2-Hydroxy-5-6-(4-phenylbutoxy)hexyl(phenylmethyl)aminoacetyl-benzaldehyde
- 1,3-Benzenedimethanol,4-hydroxy-a1-6-(4-phenylbutoxy)hexyl(phenylmethyl)aminomethyl-
- Benzene,[4-[(6-bromohexyl)oxy]butyl]-
- 4H-1,3-Benzodioxin-6-methanol, 2,2-dimethyl-alpha-[[[6-(4-phenylbutoxy)hexyl]amino]methyl]-
- 2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)acetaldehyde
- 2-Benzyloxy-5-bromoacetylbenzoic Acid Methyl Ester
- 6-(4-Phenylbutoxy)hexylbenzylamine
- 1-hydroxynaphthalene-2-carboxylic acid
- 4H-1,3-Benzodioxin-6-methanol, α-(aminomethyl)-2,2-dimethyl-
- Methyl 2-hydroxy-5-[1-hydroxy-2-[[6-(4-phenylbutoxy)hexyl]amino]ethyl]benzoate
Salmeterol Preparation Products
Salmeterol 공급 업체
Amadis Chemical Company Limited
골드 회원
(CAS:89365-50-4)Salmeterol
주문 번호:A843150
인벤토리 상태:in Stock
재다:100mg/50mg/10mg
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 06:58
가격 ($):839.0/551.0/169.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
(CAS:89365-50-4)Salmeterol
주문 번호:LE13111;LE26862252
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:08
가격 ($):discuss personally
Email:18501500038@163.com
Salmeterol 관련 문헌
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
89365-50-4 (Salmeterol) 관련 제품
- 321-97-1((-)-Pseudoephedrine)
- 94749-11-8(4-Hydroxy-α1-6-(3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol)
- 329-65-7(DL-Epinephrine)
- 1391054-40-2(3-De(hydroxymethyl)-3-methyl Salmeterol)
- 135293-13-9(2''-O-Rhamnosylicariside II)
- 86-48-6(1-hydroxynaphthalene-2-carboxylic acid)
- 108928-81-0(4-Hydroxy-a1-6-(1-methyl-3-phenylpropoxy)hexylaminomethyl-1,3-benzenedimethanol (Salmeterol Impurity))
- 1391052-04-2(4-O-2-Hydroxy-2-4-hydroxy-3-(hydroxymethyl)phenylethyl Salmeterol)
- 94749-02-7(4-Hydroxy-a1-6-(2-phenylethoxy)hexylaminomethyl-1,3-benzenedimethanol)
- 1391051-88-9(Salmeterol Dimer Impurity (Mixture of Diastereomers))